Diethyl (4-Cyanobenzyl)phosphonate
Overview
Description
Mechanism of Action
Mode of Action
For instance, it may inhibit the activity of the targeted enzymes, altering the biochemical processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by Diethyl (4-Cyanobenzyl)phosphonate are likely to be those involving its targets. For example, if it interacts with Diacylglycerol acyltransferase, it could affect lipid metabolism pathways. Similarly, interaction with Cholinesterase could influence neurotransmission pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets. By potentially inhibiting the activity of certain enzymes, it could alter cellular processes such as lipid metabolism and neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
Diethyl (4-Cyanobenzyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst. This reaction is typically carried out under microwave irradiation, which allows for a rapid and efficient synthesis . Another method involves the chemoselective activation of diethyl phosphonates using triflic anhydride, followed by substitution with various nucleophiles .
Chemical Reactions Analysis
Diethyl (4-Cyanobenzyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in cross-coupling reactions with aryl and vinyl halides, facilitated by palladium or copper catalysts.
Common reagents used in these reactions include palladium catalysts, triflic anhydride, and various nucleophiles. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions used.
Scientific Research Applications
Diethyl (4-Cyanobenzyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for drug development.
Industry: This compound is used in the production of various chemicals and materials, including agrochemicals and polymers
Comparison with Similar Compounds
Diethyl (4-Cyanobenzyl)phosphonate can be compared with other phosphonate compounds, such as:
Diethyl Phosphonate: A simpler phosphonate compound used in similar reactions but lacks the cyanobenzyl group.
Diethyl (4-Nitrobenzyl)phosphonate: Similar in structure but contains a nitro group instead of a cyano group, which can affect its reactivity and applications.
Diethyl (4-Methoxybenzyl)phosphonate: Contains a methoxy group, which can also influence its chemical properties and uses
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXWOYIWKNJHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287061 | |
Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-41-6 | |
Record name | Diethyl P-[(4-cyanophenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1552-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 48805 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1552-41-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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